(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJPGVYXYSZBJ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CCN)C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzylation of Pyrrolidine
The pyrrolidine ring is functionalized via N-benzylation using benzyl bromide under basic conditions. A typical procedure involves:
Step 2: Cyclopropyl Group Introduction
The cyclopropyl moiety is introduced via nucleophilic substitution or reductive amination:
-
Method A : Reacting 1-benzylpyrrolidin-3-amine with cyclopropylamine (1.5 eq) and formaldehyde in methanol under reflux, followed by sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
-
Method B : Utilizing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple cyclopropanol derivatives with the amine intermediate.
Step 3: Ethane-1,2-diamine Backbone Formation
The final diamine structure is constructed through alkylation or coupling reactions:
One-Pot Synthesis Strategies
Recent advancements enable a streamlined one-pot synthesis:
-
Simultaneous Benzylation and Cyclopropanation : Using Pd/C catalysis under hydrogen gas (H₂) to facilitate both benzylation and cyclopropane ring formation in a single reactor.
-
In Situ Diamine Formation : Employing ethylenediamine as a solvent and reactant, reducing the need for intermediate isolation.
Example Protocol :
-
Combine 3-aminopyrrolidine, benzyl chloride, cyclopropylamine, and ethylenediamine in a pressure vessel.
-
Heat at 100°C for 48 hours with 10% Pd/C catalyst.
Optimization Strategies
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 80 | 85 | 98 |
| Rhodium complexes | DMF | 100 | 92 | 99 |
| Nickel boride | THF | 70 | 76 | 97 |
Transition-metal catalysts enhance reaction efficiency and stereoselectivity. Rhodium-based systems show superior yields and enantiomeric excess compared to palladium.
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require higher temperatures.
-
Low-temperature conditions (0–25°C) favor kinetic control, reducing side reactions during cyclopropanation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂Ph), 3.10–2.95 (m, 4H, pyrrolidine-H), 2.85–2.70 (m, 2H, cyclopropane-H).
Industrial-Scale Production
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .
Potential Therapeutic Areas :
- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may have efficacy in conditions such as depression and schizophrenia.
- Antimicrobial Activity : Related compounds have shown activity against multidrug-resistant bacteria, suggesting that this compound may also possess antimicrobial properties.
Biological Research
The compound is being explored as a ligand in receptor studies. Its ability to bind selectively to certain receptors makes it a valuable tool for understanding receptor-ligand interactions and the underlying mechanisms of action in various biological pathways .
Research Focus Areas :
- Binding Affinity Studies : Investigating how the compound interacts with specific receptors to elucidate its pharmacological profile.
- Mechanism of Action : Understanding how the structural features of the compound influence its biological activity.
Synthetic Organic Chemistry
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop derivatives with enhanced properties or new functionalities .
Common Synthetic Routes :
- Multi-step organic synthesis techniques are employed to construct the pyrrolidine ring followed by the introduction of benzyl and cyclopropyl groups.
- Reactions such as oxidation and reduction can modify the compound for further applications.
Mechanism of Action
The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolidine Ring
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1353987-42-4)
- Structure : Contains a methylene spacer between the pyrrolidine and ethanediamine backbone.
- Molecular Formula : C₁₇H₂₇N₃ (MW: 273.42 g/mol) .
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354015-93-2)
Cyclopropyl Group Replacements
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS: 1353944-11-2)
- Structure : Cyclopropyl replaced with isopropyl.
- Molecular Formula : C₁₇H₂₉N₃ (MW: 275.44 g/mol) .
- Key Difference : The bulkier isopropyl group may reduce solubility in polar solvents compared to the cyclopropyl analog.
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (CAS: 1353960-73-2)
Enantiomeric Comparisons
(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354006-87-3)
Comparative Data Table
Biological Activity
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine, with the CAS number 1354000-91-1, is a compound of significant interest due to its potential biological activities. This compound features a unique structure that combines a pyrrolidine ring with a cyclopropyl group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H25N3. The compound is characterized by the following structural features:
- Pyrrolidine moiety : Contributes to the compound's ability to interact with various biological targets.
- Cyclopropyl group : May enhance binding affinity and selectivity towards specific receptors or enzymes.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds related to this compound. For instance, studies on related benzyl derivatives have shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . These findings suggest that the compound may possess similar antimicrobial properties.
Neuroleptic Activity
The neuroleptic activity of compounds in this chemical class has been explored in various studies. For example, certain benzamide derivatives have demonstrated significant antipsychotic effects, with some compounds showing enhanced activity compared to established medications like haloperidol . This suggests that this compound could be investigated for its potential neuroleptic effects.
Case Study: Antimycobacterial Activity
A study focused on related compounds indicated that certain derivatives exhibited potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), a common target for many antimycobacterial agents . This indicates a favorable safety profile for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of similar compounds has provided insights into how modifications in the chemical structure affect biological activity. For instance, the introduction of specific substituents on the pyrrolidine ring has been correlated with increased potency against various biological targets . Such insights could guide future modifications of this compound to enhance its efficacy.
Data Summary
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1354000-91-1 |
| Molecular Formula | C16H25N3 |
| Potential Activities | Antimicrobial, Neuroleptic |
| Related Compounds | Benzamide derivatives |
Q & A
Q. What are the key synthetic strategies for preparing (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine?
- Methodological Answer : The synthesis typically involves sequential alkylation and stereoselective cyclopropane introduction. A common route includes:
Pyrrolidine Functionalization : Benzylation of pyrrolidine at the 3-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Cyclopropane Incorporation : Reaction of the intermediate with cyclopropylamine via nucleophilic substitution or reductive amination, ensuring retention of the (S)-configuration .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
Critical parameters include reaction temperature (0–25°C for cyclopropane stability) and stoichiometric control to minimize byproducts like di-alkylated amines .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Data collection at low temperature (e.g., 100 K) enhances resolution .
- Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase confirms enantiopurity .
- Optical Rotation : Comparison of observed [α]D values with literature data for the (S)-enantiomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify protons adjacent to the cyclopropyl group (δ 0.5–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 260.2) and fragments (e.g., loss of benzyl group at m/z 148.1) .
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate amine and imine functionalities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like dopamine D₂ or serotonin 5-HT₃. The cyclopropyl group’s rigidity and benzyl-pyrrolidine’s lipophilicity are critical for binding pocket compatibility .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonds between the diamine moiety and Asp114 (D₂ receptor) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How do enantiomeric differences impact pharmacological activity?
- Methodological Answer :
- In Vitro Assays : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., radioligand displacement for σ-1 receptors). The (S)-enantiomer often shows 10–100× higher affinity due to optimal spatial alignment with chiral binding pockets .
- Pharmacokinetic Studies : Evaluate enantiomer-specific metabolic stability using liver microsomes. CYP3A4/5 isoforms may preferentially oxidize the (R)-form, altering plasma half-life .
Q. What are common synthetic impurities, and how are they detected?
- Methodological Answer :
- Byproducts : N1,N2-di-cyclopropyl derivatives (from over-alkylation) or benzyl-deprotected intermediates .
- Analytical Methods :
- HPLC-DAD : C18 column (gradient: 0.1% TFA in H₂O/MeCN) detects impurities at 254 nm.
- LC-MS/MS : MRM transitions differentiate impurities via unique fragmentation patterns .
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
- Methodological Answer :
- Cell-Based Assays :
- CHO-K1 Cells : Transfected with human dopamine transporters (DAT) to measure uptake inhibition (IC₅₀ via [³H]dopamine competition) .
- Primary Neuronal Cultures : Patch-clamp electrophysiology assesses modulation of ion channels (e.g., NMDA receptor currents) .
- Binding Assays : Radiolabeled ligand competition in rat brain membranes (Kd determination via Scatchard analysis) .
Data Contradiction Analysis
- Stereochemical Stability : Some studies report racemization under acidic conditions (pH < 3), while others claim stability. Resolution: Use chiral stability assays (HPLC monitoring over 24h at 37°C) to validate conditions .
- Biological Activity Variability : Discrepancies in IC₅₀ values across studies may arise from differences in cell lines (e.g., HEK-293 vs. SH-SY5Y). Standardize assays using WHO-recommended reference materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
